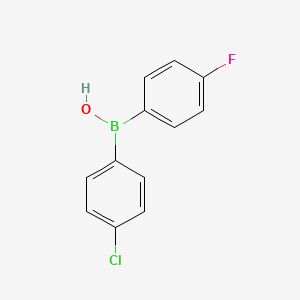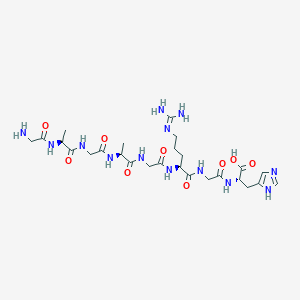![molecular formula C19H38OSi B14180204 {[2-(Cyclohexylmethyl)-4-methylpent-1-en-3-yl]oxy}(triethyl)silane CAS No. 917756-13-9](/img/structure/B14180204.png)
{[2-(Cyclohexylmethyl)-4-methylpent-1-en-3-yl]oxy}(triethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-(Cyclohexylmethyl)-4-methylpent-1-en-3-yl]oxy}(triethyl)silane is an organosilicon compound that features a cyclohexylmethyl group, a methylpent-1-en-3-yl group, and a triethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Cyclohexylmethyl)-4-methylpent-1-en-3-yl]oxy}(triethyl)silane typically involves the reaction of a suitable precursor with triethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The process may involve steps such as:
Preparation of the precursor: This involves the synthesis of the 2-(cyclohexylmethyl)-4-methylpent-1-en-3-yl group.
Silylation: The precursor is reacted with triethylsilyl chloride in the presence of a base like pyridine or triethylamine to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and controlled environments ensures high yield and purity of the product. The reaction parameters such as temperature, pressure, and reaction time are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
{[2-(Cyclohexylmethyl)-4-methylpent-1-en-3-yl]oxy}(triethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield different silane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the triethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, alkoxides, or amines; reactions may require catalysts or specific conditions like elevated temperatures or inert atmosphere.
Major Products
The major products formed from these reactions include silanol, siloxane, and substituted silane derivatives, which can have different functional properties and applications.
Aplicaciones Científicas De Investigación
{[2-(Cyclohexylmethyl)-4-methylpent-1-en-3-yl]oxy}(triethyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Potential use in the development of silicon-based biomolecules and as a tool for studying silicon’s role in biological systems.
Medicine: Investigated for its potential in drug delivery systems and as a component in the design of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials, coatings, and as a modifier in polymer synthesis.
Mecanismo De Acción
The mechanism by which {[2-(Cyclohexylmethyl)-4-methylpent-1-en-3-yl]oxy}(triethyl)silane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to participate in specific binding interactions, influencing biological pathways or chemical reactions. The triethylsilyl group can act as a protective group, modulating the reactivity of the molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 2-cyclohexyl-4,6-dinitrophenol compound with 3-(1-methyl-2-phenoxyethoxy)propylamine
- (-)-carvone
- (+)-menthofuran
Uniqueness
{[2-(Cyclohexylmethyl)-4-methylpent-1-en-3-yl]oxy}(triethyl)silane stands out due to its specific combination of functional groups, which imparts unique reactivity and potential applications. Unlike other similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in both research and industry.
Propiedades
Número CAS |
917756-13-9 |
|---|---|
Fórmula molecular |
C19H38OSi |
Peso molecular |
310.6 g/mol |
Nombre IUPAC |
[2-(cyclohexylmethyl)-4-methylpent-1-en-3-yl]oxy-triethylsilane |
InChI |
InChI=1S/C19H38OSi/c1-7-21(8-2,9-3)20-19(16(4)5)17(6)15-18-13-11-10-12-14-18/h16,18-19H,6-15H2,1-5H3 |
Clave InChI |
KFPKKWAEESWNDR-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OC(C(C)C)C(=C)CC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine](/img/structure/B14180122.png)
![2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14180127.png)

![3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL](/img/structure/B14180130.png)

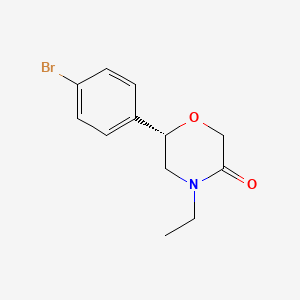
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(4-methoxybutyl)-](/img/structure/B14180172.png)
![4-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]oxy}pyridine](/img/structure/B14180177.png)
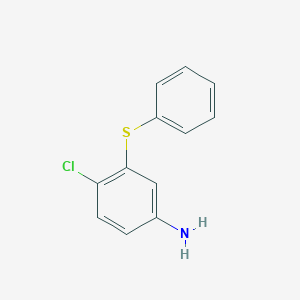
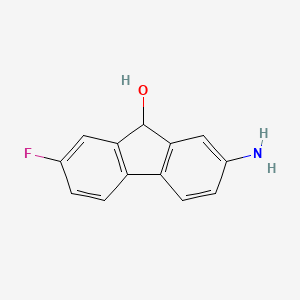
![2-Methyl-2-azabicyclo[2.2.1]heptane](/img/structure/B14180189.png)

